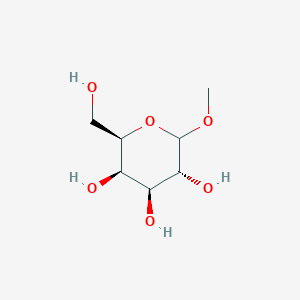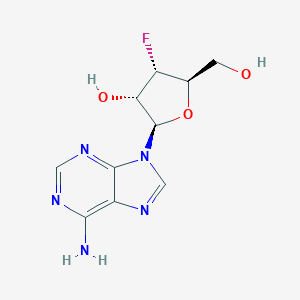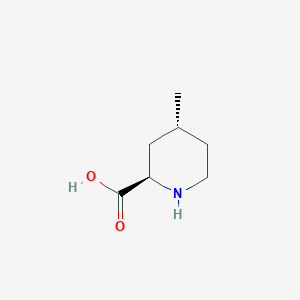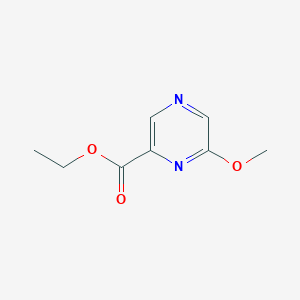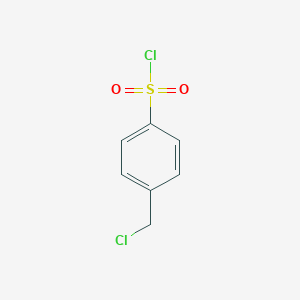
Prostaglandin D2-1-glyceryl ester
Overview
Description
Prostaglandin D2-1-glyceryl ester (PGD2-G) is a derivative of prostaglandin D2 (PGD2), which is a product of the cyclooxygenase pathway and acts on specific prostaglandin receptors. PGD2-G is formed when PGD2 is esterified with glycerol. This compound is part of a broader class of molecules that includes prostaglandin glyceryl esters (PG-Gs), which are generated through the action of cyclooxygenase-2 (COX-2) on endocannabinoids like 2-arachidonylglycerol (2-AG) .
Synthesis Analysis
The synthesis of prostaglandin glyceryl esters, including PGD2-G, involves the oxygenation of 2-AG by COX-2. This process yields a variety of PG-Gs, with PGD2-G being one of the major products. The synthesis of related compounds, such as prostaglandin E2 glyceryl ester (PGE2-G), has been achieved using stereoselective Wittig and Horner-Wadsworth-Emmons reactions to install the head and tail moieties of the PGE2 skeleton, followed by Mitsunobu azidation and peptide coupling .
Molecular Structure Analysis
The molecular structure of PGD2-G consists of the prostaglandin D2 moiety linked to a glycerol backbone. The specific structural determinants for the activity of PGD2-G and related glyceryl esters have been investigated, revealing that the glycerol moiety is essential for eliciting a biological response, such as calcium mobilization in cells. The type of linkage (ester, amide, or thioester) between the prostaglandin and the glycerol moiety also affects the biological activity, with amide or ester linkages being preferable .
Chemical Reactions Analysis
Prostaglandin glyceryl esters, including PGD2-G, are involved in novel signaling pathways that are independent of their hydrolysis products, PGD2 and other prostaglandins. The chemical reactions they undergo include binding and activating G protein-coupled receptors, leading to intracellular calcium increases. The positioning of hydroxyl groups in the glycerol moiety and the type of linker do not significantly alter the EC50 values for calcium response, indicating a degree of structural tolerance in the receptor interaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of PGD2-G and related glyceryl esters are influenced by their molecular structure. The presence of the glycerol moiety and the type of linkage to the prostaglandin part of the molecule are crucial for their biological activity. These properties determine their solubility, stability, and interaction with cellular receptors. The exact physical properties, such as melting point, solubility in various solvents, and stability under different conditions, are not detailed in the provided papers and would require further investigation .
Scientific Research Applications
Prostaglandin D2-1-glyceryl ester has a wide range of applications in scientific research:
Mechanism of Action
Prostaglandin D2-1-glyceryl ester exerts its effects by binding to specific G-protein-coupled receptors, such as the D-type prostanoid receptors (DP receptors) . This binding activates intracellular signaling pathways that regulate various physiological processes, including inflammation, pain perception, and sleep regulation . The compound also interacts with cannabinoid receptors, contributing to its bioactive properties .
Similar Compounds:
Prostaglandin D2: The parent compound, which shares similar bioactive properties but lacks the glycerol esterification.
Prostaglandin E2-1-glyceryl ester: Another glycerol ester of prostaglandin, which has distinct biological activities.
2-Arachidonoyl glycerol: An endocannabinoid that serves as a precursor for this compound.
Uniqueness: this compound is unique due to its dual role in prostaglandin and endocannabinoid signaling pathways. This dual functionality enhances its potential therapeutic applications and distinguishes it from other prostaglandin derivatives .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Prostaglandin D2-1-glyceryl ester interacts with various enzymes and proteins. It is a product of the oxygenation of 2-AG, a natural endocannabinoid ligand for the CB1 receptor . The Lipocalin-type prostaglandin D2 synthase (L-PGDS) enzyme catalyzes the isomerization of PGH2, a common precursor of PGs, to produce PGD2 .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. PGD2 stimulates three distinct types of G protein-coupled receptors involved in the regulation of sleep, pain, food intake, and others . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds retinoic acids and retinal with high affinities and diverse small lipophilic substances, such as thyroids, gangliosides, bilirubin and biliverdin, heme, NAD(P)H, and PGD2, acting as an extracellular carrier of these substances .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The 2-glyceryl ester moiety equilibrates rapidly (within minutes) with the more stable 1-glyceryl ester, producing a 10:90 mixture of the 1- and 2-glyceryl esters in typical aqueous media .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a product of the oxygenation of 2-AG, a natural endocannabinoid ligand for the CB1 receptor . The Lipocalin-type prostaglandin D2 synthase (L-PGDS) enzyme catalyzes the isomerization of PGH2, a common precursor of PGs, to produce PGD2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prostaglandin D2-1-glyceryl ester is synthesized by incubating 2-arachidonoyl glycerol with COX-2 and specific prostaglandin H2 isomerases in cell cultures . The reaction involves the incorporation of oxygen molecules into arachidonic acid, leading to the formation of prostaglandin H2, which is then converted to this compound .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis typically involves the use of isolated enzyme preparations and cell cultures to produce the compound in a controlled environment .
Chemical Reactions Analysis
Types of Reactions: Prostaglandin D2-1-glyceryl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and carbonyl groups .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products: The major products formed from these reactions include various prostaglandin derivatives, which retain the bioactive properties of the parent compound .
properties
IUPAC Name |
2,3-dihydroxypropyl (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-21,24-27H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,18?,19+,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSHXGOINMVSGP-LJAYCTNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)OCC(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)OCC(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



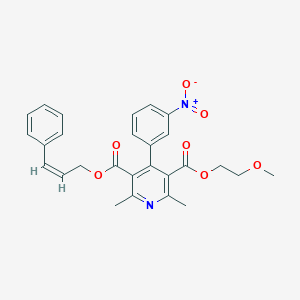
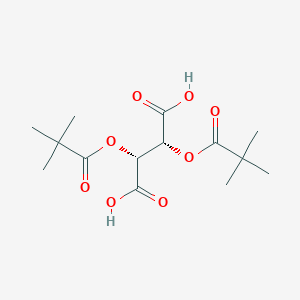
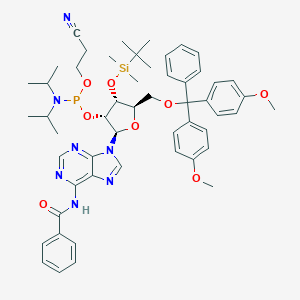
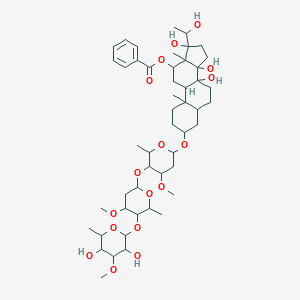
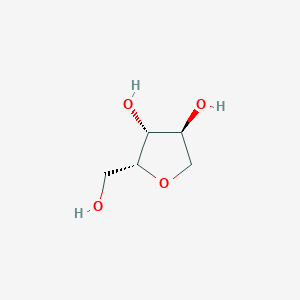
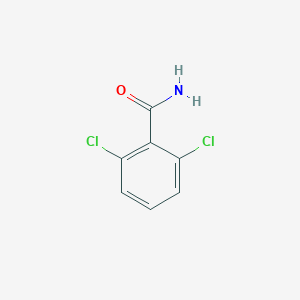
![2-[6-(2-Hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B151251.png)
